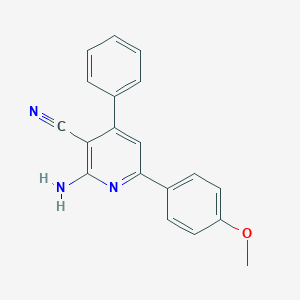![molecular formula C13H12ClNO B188119 2-{[(4-Chlorophenyl)amino]methyl}phenol CAS No. 7193-94-4](/img/structure/B188119.png)
2-{[(4-Chlorophenyl)amino]methyl}phenol
Descripción general
Descripción
“2-{[(4-Chlorophenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 7193-94-4 . It has a molecular weight of 233.7 and its molecular formula is C13H12ClNO . The compound is used for research purposes .
Molecular Structure Analysis
The structure of “2-{[(4-Chlorophenyl)amino]methyl}phenol” has been confirmed by FT-IR, 13 C NMR, and 1 H NMR spectroscopy analyses .
Chemical Reactions Analysis
While specific chemical reactions involving “2-{[(4-Chlorophenyl)amino]methyl}phenol” are not available, it’s known that amine derivatives can act as effective corrosion inhibitors for mild steel in 1 M HCl . The inhibition efficiency decreases with a decrease in concentration and the adsorption obeys the Langmuir isotherm .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
- Summary of the Application : The compound is a type of Schiff base ligand, which is known to have diverse applications in therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Methods of Application : The Schiff base ligand is prepared by the condensation of 4-chloroaniline and salicylaldehyde in their ethanolic solutions .
- Results or Outcomes : The Schiff base ligands are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Antimicrobial Studies
- Summary of the Application : The compound and its Cu (II) complex have been studied for their antimicrobial properties .
- Methods of Application : The corresponding Cu (II) complex of the prepared Schiff base was obtained by refluxing the ethanolic solution of the Schiff base .
- Results or Outcomes : Both the Schiff base and its Cu (II) complex were tested against human pathogenic bacteria as well as fungi. The complex displayed higher antibacterial activity than the free ligand, probably due to its greater lipophilic nature .
Antiviral Activity
- Summary of the Application : Indole derivatives, which include “2-{[(4-Chlorophenyl)amino]methyl}phenol”, have been found to possess antiviral activity .
- Methods of Application : Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and reported as antiviral agents .
- Results or Outcomes : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
Corrosion Inhibition
- Summary of the Application : The compound has been studied as an effective corrosion inhibitor for mild steel in HCl medium .
- Methods of Application : The compound was synthesized and its structure confirmed by FT-IR, 13C NMR and 1H NMR spectroscopy analyses . Its corrosion inhibition performance on mild steel in 1 M HCl was investigated using electrochemical measurements and surface analysis .
- Results or Outcomes : The compound was found to form a protective film on the mild steel surface, which depends on the substituent groups . The inhibition efficiency (IE) decreases with a decrease in concentration .
Antitubercular Activity
- Summary of the Application : Indole derivatives, which include “2-{[(4-Chlorophenyl)amino]methyl}phenol”, have been found to possess antitubercular activity .
- Methods of Application : Specific derivatives were prepared and reported as antitubercular agents .
- Results or Outcomes : The tested compounds showed inhibitory activity against Mycobacterium tuberculosis .
Antidiabetic Activity
- Summary of the Application : Indole derivatives have been found to possess antidiabetic activity .
- Methods of Application : Specific derivatives were prepared and reported as antidiabetic agents .
- Results or Outcomes : The tested compounds showed inhibitory activity against alpha-glucosidase and alpha-amylase, two enzymes involved in carbohydrate digestion .
Propiedades
IUPAC Name |
2-[(4-chloroanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLCTRSOOSLQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342405 | |
| Record name | 2-{[(4-chlorophenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)amino]methyl}phenol | |
CAS RN |
7193-94-4 | |
| Record name | 2-{[(4-chlorophenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-CHLOROANILINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)
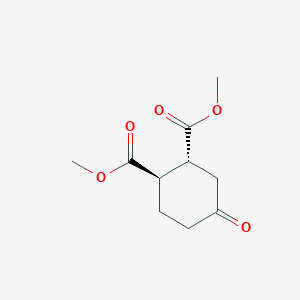
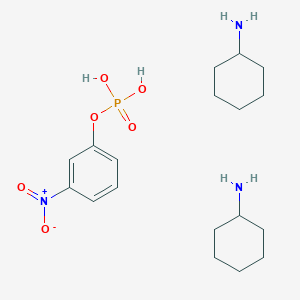
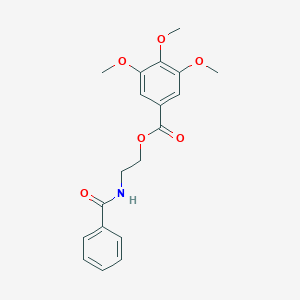

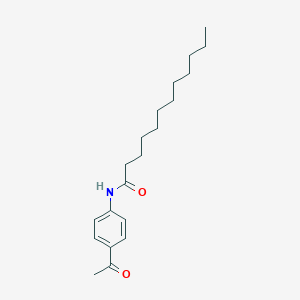
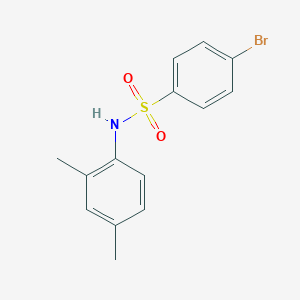
![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)
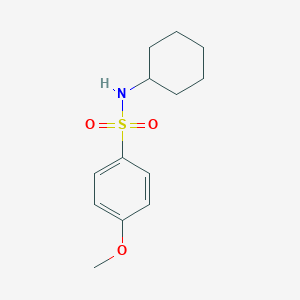
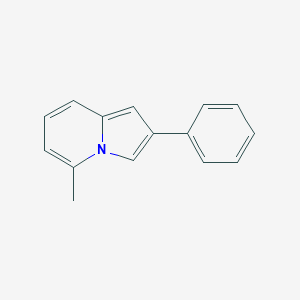
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
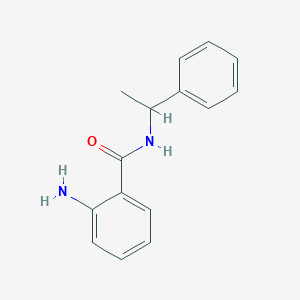
![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)
